molecular formula C10H5Cl3N2O3 B12903222 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole CAS No. 116470-17-8

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole

Cat. No.: B12903222
CAS No.: 116470-17-8
M. Wt: 307.5 g/mol
InChI Key: UWGZTMUYBFIOKB-UHFFFAOYSA-N
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Description

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole is a synthetic organic compound characterized by its unique isoxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base to form an intermediate, which then undergoes cyclization with a chlorinating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(4-nitrophenyl)isoxazole
  • 5-Chloro-3-(4-nitrophenyl)isoxazole
  • 4-(Dichloromethyl)-3-(4-nitrophenyl)isoxazole

Uniqueness

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)isoxazole is unique due to the presence of both chloro and dichloromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

116470-17-8

Molecular Formula

C10H5Cl3N2O3

Molecular Weight

307.5 g/mol

IUPAC Name

5-chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C10H5Cl3N2O3/c11-9(12)7-8(14-18-10(7)13)5-1-3-6(4-2-5)15(16)17/h1-4,9H

InChI Key

UWGZTMUYBFIOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C(Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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